N-({[3,3'-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a 1-methyl-3-methoxy-substituted pyrazole core linked to a bithiophene methyl group via a carboxamide bridge. The bithiophene moiety introduces a conjugated aromatic system, which may enhance π-π stacking interactions with biological targets, while the methoxy group contributes electron-donating effects that could modulate solubility and metabolic stability.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-18-7-13(15(17-18)20-2)14(19)16-6-12-5-11(9-22-12)10-3-4-21-8-10/h3-5,7-9H,6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNHEQHWRZCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the coupling of 3-bromothiophene with a suitable organometallic reagent, such as n-butyllithium, followed by a coupling reaction to form the bithiophene unit . The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone . The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as direct arylation polycondensation and oxidative molecular layer deposition have been explored for the efficient synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce an amine derivative.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bithiophene core can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrazole Carbothioamide Derivatives ()
Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide replace the carboxamide group with a carbothioamide (C=S instead of C=O). Additionally, the dihydropyrazole ring in these derivatives introduces conformational rigidity compared to the fully aromatic pyrazole in the target compound .
Carbohydrazide Derivatives ()
N′-[(E)-(3-Methoxyphenyl)methylene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide features a carbohydrazide (CONHNH2) group instead of carboxamide. The hydrazide group increases hydrogen-bond donor capacity but may reduce metabolic stability due to susceptibility to hydrolysis. The 4-[(4-methylbenzyl)oxy]phenyl substituent in this compound enhances lipophilicity compared to the bithiophene group in the target molecule .
Thiazolidinone-Pyrazole Hybrids ()
N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide incorporates a thiazolidinone ring fused to the pyrazole. The thiazolidinone introduces a sulfur atom and a ketone group, which may confer distinct electronic and steric properties.
Pharmacological and Target-Specific Comparisons
Cannabinoid Receptor Affinity ()
For instance:
- WIN 55212-2 shows higher CB2 receptor affinity due to its diarylpyrazole structure.
- HU-210 prefers CB1 receptors, likely due to its bicyclic terpenoid substituent.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s bithiophene group increases molecular weight and lipophilicity (logP ~3.8) compared to phenyl-substituted analogs but remains less bulky than bromophenyl derivatives (logP ~5.0).
- The 3-methoxy group may improve aqueous solubility relative to halogenated or nitro-substituted compounds.
Research Findings and Implications
Structural Flexibility : The carboxamide bridge in the target compound offers a balance between stability and hydrogen-bonding capacity, unlike carbothioamides (prone to oxidation) or carbohydrazides (metabolically unstable) .
Target Selectivity : The bithiophene moiety’s conjugated system may favor interactions with CB2 receptors, similar to WIN 55212-2, but further docking studies are needed to confirm this hypothesis .
Metabolic Considerations : The 1-methyl and 3-methoxy groups on the pyrazole ring could reduce cytochrome P450-mediated metabolism compared to unsubstituted analogs, enhancing half-life .
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has generated interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, drawing from diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of Bithiophene Derivative : The initial step often involves the preparation of the bithiophene moiety, which serves as a critical scaffold for further modifications.
- Pyrazole Formation : The pyrazole ring is introduced through cyclization reactions involving appropriate precursors.
- Carboxamide Functionalization : Finally, the carboxamide group is added to complete the synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that pyrazole compounds can exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 10c | HepG2 | 2.5 | Microtubule destabilization |
| 7h | A549 | 5.0 | Cell cycle arrest at G2/M phase |
The compound this compound has been noted for its ability to inhibit microtubule assembly, which is crucial in cancer cell proliferation and survival.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| Compound A | 62% | 10.5 |
| Compound B | 71% | >20 |
These findings indicate that this compound could serve as a lead structure for developing new anti-inflammatory drugs.
Case Studies
Several case studies have been conducted to evaluate the biological effects of pyrazole derivatives:
- MDA-MB-231 Cell Line Study : A study demonstrated that compounds similar to this compound caused significant morphological changes in breast cancer cells at low concentrations (1 μM), indicating potential therapeutic applications in breast cancer treatment.
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth and improved survival rates compared to control groups, supporting their efficacy as anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
